molecular formula C26H21FN6O2 B2650117 3-(4-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one CAS No. 1031624-26-6

3-(4-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one

Cat. No.: B2650117
CAS No.: 1031624-26-6
M. Wt: 468.492
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Description

3-(4-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is a heterocyclic compound featuring a triazoloquinazolinone core substituted with a 4-fluorophenyl group at position 3 and a 4-phenylpiperazine-1-carbonyl moiety at position 6. Its molecular formula is C₂₆H₂₁FN₆O₂, with a molecular weight of 468.49 g/mol.

Properties

IUPAC Name

3-(4-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-1H-triazolo[1,5-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN6O2/c27-19-9-6-17(7-10-19)23-24-28-25(34)21-11-8-18(16-22(21)33(24)30-29-23)26(35)32-14-12-31(13-15-32)20-4-2-1-3-5-20/h1-11,16,30H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWELJLHWAOPYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a triazole ring, followed by the introduction of the quinazoline moiety and subsequent functionalization with fluorophenyl and phenylpiperazine groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs automated systems to control reaction parameters precisely, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent in various medical fields. Its structure suggests possible interactions with biological targets, making it a candidate for drug development:

  • Anticancer Activity : Preliminary studies indicate that the compound may inhibit specific pathways involved in cancer cell proliferation. Research is ongoing to elucidate its mechanism of action and effectiveness against different cancer types.
  • Neuroprotective Properties : The phenylpiperazine moiety may interact with serotonin receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety disorders.

Research has shown that 3-(4-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one exhibits various biological activities:

  • Antimicrobial Properties : The compound has been tested for its efficacy against a range of microorganisms. Studies suggest it may possess antibacterial and antifungal properties, making it a candidate for further investigation as an antimicrobial agent.
  • Enzyme Inhibition : Investigations are underway to determine if it can inhibit enzymes linked to disease progression in cancer and other conditions.

Industrial Applications

The compound's unique structure also makes it valuable in industrial contexts:

  • Pharmaceutical Development : It serves as an intermediate in the synthesis of other pharmaceutical compounds. Its unique properties may lead to the development of new drugs with enhanced efficacy and reduced side effects.
  • Material Science : The compound's chemical properties may allow it to be used in creating novel materials with specific desirable characteristics.

Case Studies and Research Findings

Several studies have documented the potential applications of this compound:

  • Anticancer Research : A study published in a peer-reviewed journal highlighted its ability to inhibit tumor growth in vitro. Further research is needed to confirm these findings in vivo and explore its therapeutic window.
  • Neuropharmacological Studies : Research indicates that compounds similar to this one have shown promise in modulating serotonin receptors, which could lead to advancements in treating mood disorders.
  • Antimicrobial Efficacy : Comparative studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against resistant strains of bacteria and fungi.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of triazoloquinazolinone derivatives, which are structurally modified to optimize bioactivity. Below is a detailed comparison with analogous compounds:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents Bioactivity Insights Reference ID
3-(4-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one C₂₆H₂₁FN₆O₂ 468.49 3.54* 4-fluorophenyl, 4-phenylpiperazine Potential CNS/anticancer activity
3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one (E543-0314) C₂₆H₂₁ClN₆O₂ 484.94 3.55 4-chlorophenyl, 4-phenylpiperazine Higher logP (enhanced lipophilicity)
3-(4-fluorophenyl)-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one (E543-0471) C₂₅H₂₀FN₇O₂ 469.48 3.12* 4-fluorophenyl, pyridin-2-ylpiperazine Improved solubility due to pyridine
3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one derivatives Varies ~450–500 2.8–4.0 Sulfonyl groups at position 3 Broad-spectrum kinase inhibition

Notes:

  • Solubility : Pyridinyl-substituted derivatives (E543-0471) exhibit improved aqueous solubility due to the polar pyridine ring .
  • Bioactivity : Sulfonyl derivatives (e.g., 3-phenylsulfonyl analogs) show kinase inhibition but lack the piperazine moiety’s receptor-targeting flexibility .

Biological Activity

The compound 3-(4-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a triazole and quinazoline moiety. The synthesis typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. For instance, the incorporation of the 4-fluorophenyl and 4-phenylpiperazine groups is critical for modulating receptor interactions and improving selectivity.

Anticancer Properties

Research indicates that derivatives of quinazoline and triazole exhibit significant anticancer properties. For example, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. A study demonstrated that quinazoline derivatives could inhibit the proliferation of cancer cells through modulation of key signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial activity. Quinazoline derivatives have been reported to possess antibacterial and antifungal properties. In vitro studies have indicated that certain triazole-containing compounds exhibit activity against resistant strains of bacteria like Staphylococcus aureus and fungi such as Candida albicans .

Neuropharmacological Effects

Compounds containing piperazine rings are known for their neuropharmacological effects. The 4-phenylpiperazine moiety in this compound may contribute to dopaminergic activity, making it a candidate for further exploration in treating neurological disorders such as schizophrenia or depression. Previous studies on similar piperazine derivatives have shown high affinity for dopamine receptors, particularly D4 receptors .

The proposed mechanism of action for this compound involves interaction with various receptors in the central nervous system and modulation of neurotransmitter levels. The presence of the triazole ring may enhance binding affinity to target receptors due to its ability to form hydrogen bonds and stabilize ligand-receptor complexes.

Case Studies

  • Anticancer Efficacy : A recent study evaluated a series of triazole derivatives including compounds similar to the target molecule against multiple cancer cell lines. Results indicated that some derivatives reduced cell viability by over 70% at concentrations as low as 10 µM .
  • Neuropharmacological Assessment : In a behavioral study on rodents, administration of a related piperazine derivative resulted in significant reductions in anxiety-like behaviors, suggesting potential applications in anxiety disorders .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AnticancerInduced apoptosis in cancer cell lines
AntimicrobialInhibited growth of S. aureus and C. albicans
NeuropharmacologicalReduced anxiety-like behavior in rodents

Q & A

Q. Critical Parameters :

  • Temperature : Reactions often require strict control (e.g., 120°C for cyclization steps) to avoid side products .
  • Catalysts : Use of POCl₃ or DCC for activating carbonyl groups during piperazine coupling .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (methanol) is critical for isolating high-purity crystals, with yields ranging from 30–40% .

Q. Example Data :

StepYield (%)Purity (HPLC)Key Analytical Confirmation (NMR)
Core Formation39.5>98%δ 8.2–7.3 ppm (aromatic H), δ 4.5 (CH₂)
Piperazine Coupling42.197%δ 3.8–3.2 ppm (piperazine CH₂), δ 7.6 (F-phenyl)

Which spectroscopic techniques are most effective for structural characterization?

Q. Basic

  • ¹H/¹³C NMR : Confirms substituent integration and regiochemistry. For example:
    • Aromatic protons (δ 7.3–8.2 ppm) and piperazine CH₂ (δ 3.2–3.8 ppm) verify connectivity .
    • Fluorine-induced splitting in ¹³C NMR distinguishes para-substituted fluorophenyl groups .
  • LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 484.2) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and dihedral angles (e.g., 66.34° between fluorophenyl groups in analogs) .

How can computational modeling predict biological targets?

Q. Advanced

  • Molecular Docking : Tools like AutoDock Vina assess binding affinity to targets (e.g., 14α-demethylase lanosterol, PDB: 3LD6).
    • Protocol :

Prepare ligand (protonation states, energy minimization).

Define active site (e.g., heme-binding pocket for cytochrome P450 targets).

Validate with known inhibitors (e.g., fluconazole RMSD <2.0 Å) .

  • Outcome : Predicted ΔG values (e.g., −9.2 kcal/mol) suggest antifungal potential .

What strategies mitigate low yields during piperazine coupling?

Q. Advanced

  • Activation Reagents : Replace DCC with EDC·HCl to reduce byproducts .
  • Solvent Optimization : Use DMF for improved solubility of bulky intermediates .
  • Protection/Deprotection : Temporarily protect piperazine amines with Boc groups to prevent undesired nucleophilic reactions .

What in vitro assays evaluate biological activity?

Q. Basic

  • Enzyme Inhibition :
    • hCA I/II Assays : Measure IC₅₀ via stopped-flow CO₂ hydration (fluorophenyl analogs show IC₅₀ ~50 nM) .
  • Cytotoxicity Screening :
    • MTT assay on cancer cell lines (e.g., HeLa) with EC₅₀ values <10 µM indicating therapeutic potential .

How do structural modifications influence pharmacokinetics?

Q. Advanced

  • Fluorophenyl Group : Enhances lipophilicity (logP +0.5) and membrane permeability .
  • Piperazine Moiety : Improves solubility via protonation at physiological pH .
  • Triazole Core : Increases metabolic stability by resisting oxidative degradation .

Q. SAR Insights :

ModificationEffect on Solubility (mg/mL)Half-life (h, rat plasma)
4-Fluorophenyl0.12 → 0.084.2 → 5.8
Piperazine Carbonyl0.08 → 0.155.8 → 7.3

How are crystallization conditions optimized for X-ray analysis?

Q. Advanced

  • Solvent Screening : Use methanol/ethyl acetate mixtures (1:3 v/v) for slow evaporation, yielding monoclinic crystals (space group P2₁/c) .
  • Cryoprotection : Flash-cooling in liquid N₂ with 20% glycerol prevents ice formation .

What analytical challenges arise in quantifying trace impurities?

Q. Advanced

  • HPLC-MS/MS : Detect impurities at 0.1% levels using C18 columns (gradient: 5–95% MeCN in H₂O + 0.1% formic acid) .
  • NMR Dilution Experiments : ¹H NMR at 800 MHz resolves overlapping peaks from regioisomers .

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